2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid

Lipophilicity LSD1 inhibitor design Drug-like properties

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1157138-28-7) is a trans-configured cyclopropane-1-carboxylic acid derivative bearing a para-benzyloxyphenyl substituent. This compound serves as a versatile chiral building block in medicinal chemistry, most notably as a late-stage intermediate en route to arylcyclopropylamine-based LSD1 (KDM1A) inhibitors such as vafidemstat (ORY-2001) and related clinical candidates.

Molecular Formula C17H16O3
Molecular Weight 268.312
CAS No. 1157138-28-7
Cat. No. B2904454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid
CAS1157138-28-7
Molecular FormulaC17H16O3
Molecular Weight268.312
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H16O3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,18,19)
InChIKeyDPEAHVSBAOXDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1157138-28-7): Chemical Identity and Research Supply Profile


2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid (CAS 1157138-28-7) is a trans-configured cyclopropane-1-carboxylic acid derivative bearing a para-benzyloxyphenyl substituent . This compound serves as a versatile chiral building block in medicinal chemistry, most notably as a late-stage intermediate en route to arylcyclopropylamine-based LSD1 (KDM1A) inhibitors such as vafidemstat (ORY-2001) and related clinical candidates [1]. Commercial suppliers typically offer the compound at ≥95% purity (HPLC), with molecular formula C17H16O3 and molecular weight 268.31 g/mol .

Why 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid Cannot Be Interchanged with Generic Cyclopropane Building Blocks


Structural analogs of 2-[4-(benzyloxy)phenyl]cyclopropane-1-carboxylic acid—such as the para-methoxy, para-hydroxy, or unsubstituted phenyl variants—exhibit differing reactivity profiles, lipophilicity, and downstream target engagement that preclude simple substitution [1]. The benzyloxy ether simultaneously functions as a protecting group for the phenol (enabling orthogonal deprotection to the free hydroxyl for subsequent diversification) and as a critical lipophilic element that enhances membrane permeability and binding pocket occupancy in LSD1 inhibitor pharmacophores [2]. Consequently, replacing this building block with a smaller or less lipophilic analog (e.g., 4-methoxyphenyl derivative, clogP ~2.0 vs. clogP 3.54 for the benzyloxy analog) alters both the synthetic route feasibility and the pharmacological properties of final compounds .

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Superior Lipophilicity Versus 4-Methoxy and 4-Hydroxy Analogs Drives Membrane Permeability and LSD1 Target Engagement

The benzyloxy substituent confers a calculated partition coefficient (clogP) of 3.54, substantially higher than the 4-methoxy analog (clogP ~2.0) and the 4-hydroxy analog (clogP ~1.5) . In the context of LSD1 inhibitor design, this increased lipophilicity correlates with enhanced blood-brain barrier penetration—a critical parameter for CNS-targeted LSD1 inhibitors such as vafidemstat, where the benzyloxy-substituted cyclopropane scaffold achieves a brain/plasma exposure ratio of 88.9 in murine models .

Lipophilicity LSD1 inhibitor design Drug-like properties

LSD1 Enzyme Inhibition Potency Advantage of Benzyloxy-Substituted Cyclopropane Scaffold Over Tranylcypromine

In Oryzon Genomics patent US9487511B2, the benzyloxy-substituted cyclopropane carboxylic acid-derived amide analog (Example 99) demonstrated LSD1 IC50 = 100 nM in a biochemical assay [1]. By comparison, the unsubstituted phenylcyclopropylamine scaffold tranylcypromine exhibits LSD1 Ki = 26,600 nM (BindingDB BDBM50236898), representing a >260-fold potency loss [2]. The benzyloxy group contributes critical hydrophobic contacts within the LSD1 active site that the unsubstituted phenyl ring cannot recapitulate.

LSD1 inhibition Epigenetic therapeutics Structure-activity relationship

MAO-B Selectivity Window Achieved by Benzyloxy-Substituted Scaffold Versus Non-Selective Tranylcypromine

The benzyloxy-substituted cyclopropane carboxylic acid derivative (Example 99) showed MAO-B IC50 > 100,000 nM, yielding an LSD1/MAO-B selectivity index > 1,000 [1]. In contrast, tranylcypromine inhibits MAO-B with IC50 = 950 nM, resulting in only ~28-fold selectivity over its LSD1 Ki of 26,600 nM [2]. The >35-fold improvement in selectivity reduces the risk of hypertensive crisis (the 'cheese effect') associated with irreversible MAO inhibition.

MAO selectivity Off-target liability Drug safety

Chiral Purity and Enantiomeric Specification: Trans Configuration Essential for LSD1 Pharmacophore Recognition

The target compound is supplied predominantly as the trans (rac-(1R,2R)) diastereomer . The trans cyclopropane geometry is a strict requirement for LSD1 inhibition: cis-cyclopropylamine isomers are reported to be >20-fold selective for MAO-B over LSD1 and do not engage the LSD1 active site [1]. Procurement of the trans-configured carboxylic acid ensures that subsequent amidation yields the correct stereochemistry for LSD1 pharmacophore recognition, avoiding costly chiral resolution steps.

Chiral purity Stereochemistry Pharmacophore geometry

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid: Recommended Application Scenarios Based on Verified Evidence


Late-Stage Intermediate for CNS-Penetrant LSD1 Inhibitors (e.g., Vafidemstat Class)

This building block serves as the direct carboxylic acid precursor to the trans-2-(4-(benzyloxy)phenyl)cyclopropylamine scaffold found in clinical-stage LSD1 inhibitors including vafidemstat (ORY-2001), currently in Phase 2 trials for Alzheimer's disease and attention deficit hyperactivity disorder [1]. The benzyloxy group remains intact through the final compound structure (e.g., 5-((((1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropyl)amino)methyl)-1,3,4-oxadiazol-2-amine), providing critical hydrophobic contacts demonstrated to yield LSD1 IC50 values of 100 nM with >1,000-fold selectivity over MAO-B [2].

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Epigenetic Drug Discovery

The carboxylic acid functionality enables straightforward amide coupling with diverse amine partners, facilitating systematic SAR exploration of the amine-binding region while preserving the optimized benzyloxyphenyl-cyclopropane pharmacophore [1]. This modularity is evidenced by the Oryzon Genomics patent family, where >99 exemplified compounds were generated from structurally related carboxylic acid intermediates [2].

Orthogonal Deprotection for Phenol-Diversified Compound Libraries

The benzyloxy ether serves a dual purpose: it enhances lipophilicity (clogP 3.54) for CNS penetration during biological evaluation and can be selectively cleaved via hydrogenolysis to reveal the free phenol for subsequent diversification (e.g., alkylation, sulfonylation, or glycosylation) [1]. This orthogonal deprotection strategy is not possible with the 4-methoxy analog, which requires harsh demethylation conditions (BBr₃ or HBr reflux) that may compromise the acid-labile cyclopropane ring [2].

Anti-Bacterial Drug Adjuvant Discovery Targeting O-Acetylserine Sulfhydrylase (OASS)

Trans-2-substituted cyclopropane-1-carboxylic acids were established as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS), a validated antibacterial target in Gram-negative pathogens [1]. The benzyloxy-substituted variant extends this scaffold class, offering enhanced lipophilicity for improved Gram-negative outer membrane penetration compared to the 2-phenylcyclopropane-1-carboxylic acid prototype, and has been investigated as a colistin adjuvant for overcoming antibiotic resistance [2].

Quote Request

Request a Quote for 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.